This compound falls under the category of amino acids and derivatives, specifically as an acetamido-substituted amino acid. It is classified as a chiral compound due to the presence of a stereocenter at the alpha carbon, which can exist in two enantiomeric forms.
The synthesis of 3-acetamido-3-(4-chlorophenyl)propanoic acid can be achieved through several methods. One common synthetic route involves the following steps:
The reaction conditions generally involve refluxing the reactants in suitable solvents, such as ethanol or methanol, under controlled temperatures to optimize yield and purity .
The molecular structure of 3-acetamido-3-(4-chlorophenyl)propanoic acid features a propanoic acid backbone with an acetamido group attached to one end and a chlorophenyl group on the other. The stereochemistry at the alpha carbon is significant, contributing to its chiral nature.
Key structural features include:
3-Acetamido-3-(4-chlorophenyl)propanoic acid can participate in various chemical reactions:
These reactions are crucial for modifying the compound's structure to develop new derivatives with enhanced properties or activities .
The mechanism of action for 3-acetamido-3-(4-chlorophenyl)propanoic acid primarily relates to its role as a building block in synthesizing bioactive compounds. Its acetamido group may facilitate hydrogen bonding interactions with biological targets, while the chlorophenyl group could enhance lipophilicity and membrane permeability.
In biological contexts, compounds derived from this structure have been studied for their potential effects on enzyme-substrate interactions, particularly in pathways related to neurological disorders .
3-Acetamido-3-(4-chlorophenyl)propanoic acid has diverse applications across several fields:
3-Acetamido-3-(4-chlorophenyl)propanoic acid (CAS 197785-38-9) exemplifies a class of β-substituted non-canonical amino acids (ncAAs) with distinctive structural features that bridge synthetic organic chemistry and biochemical applications. Its molecular architecture comprises three critical elements: a propanoic acid backbone providing zwitterionic character, an acetamido group (–NHCOCH₃) at the β-position replacing the traditional α-amino group, and a 4-chlorophenyl moiety imparting aromaticity and steric bulk. This configuration yields a C₁₁H₁₂ClNO₃ formula with a molecular weight of 241.67 g/mol [1] [6] [7]. The chlorophenyl group’s electron-withdrawing nature influences the compound’s electronic distribution, lowering pKa values and enhancing crystallinity, while the acetamido group enables participation in hydrogen-bonding networks [8]. Unlike α-amino acids, the β-substitution shifts the chiral center from Cα to Cβ, creating stereochemical complexity relevant to peptidomimetic design. This structural framework allows predictable modifications: halogen position variations (e.g., 2-chloro or 3,4-difluoro analogues) or stereoinversion (R/S) alter physicochemical behavior, as evidenced by comparisons to related compounds like (R)-2-acetamido-3-(4-chlorophenyl)propanoic acid (CAS 135270-40-5) and (S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid (CAS 266360-51-4) [3] [4] [6].
Table 1: Structural and Physicochemical Comparison of Chlorophenylpropanoic Acid Derivatives
Compound | CAS Number | Molecular Formula | Molecular Weight | Substituent Pattern | Chirality |
---|---|---|---|---|---|
3-Acetamido-3-(4-chlorophenyl)propanoic acid | 197785-38-9 | C₁₁H₁₂ClNO₃ | 241.67 | 4-chloro, β-acetamido | Not specified |
(R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid | 135270-40-5 | C₁₁H₁₂ClNO₃ | 241.67 | 4-chloro, α-acetamido | R-enantiomer |
2-Acetamido-3-(2-chlorophenyl)propanoic acid | 6955-12-0 | C₁₁H₁₂ClNO₃ | 241.67 | 2-chloro, α-acetamido | Racemic |
(S)-2-Acetamido-3-(3,4-difluorophenyl)propanoic acid | 266360-51-4 | C₁₁H₁₁F₂NO₃ | 243.21 | 3,4-difluoro, α-acetamido | S-enantiomer |
The systematic exploration of acetamido-substituted propanoic acids emerged from mid-20th-century efforts to understand amino acid metabolism and enzyme inhibition. Early syntheses focused on racemic mixtures via Friedel-Crafts acylation or Erlenmeyer azlactone routes, yielding compounds like DL-N-acetyl-2-chlorophenylalanine (CAS 6955-12-0) as enzyme inhibitors or chiral resolution substrates [4]. The 1990s witnessed a paradigm shift toward stereocontrolled synthesis, driven by the demand for enantiopure intermediates in pharmaceuticals. For instance, Knaus et al. (2015) developed concurrent reductive-oxidative biocatalytic cascades using ene-reductases and aldehyde dehydrogenases to convert α-substituted α,β-unsaturated aldehydes into chiral β-substituted carboxylic acids like acetylated phenylalanines with high enantioselectivity [6]. This "hydrogen-borrowing" methodology enabled efficient access to compounds such as (R)-2-acetamido-3-(4-chlorophenyl)propanoic acid without external hydride sources [6]. Parallel innovations in asymmetric hydrogenation—employing ruthenium catalysts to reduce N-acetylamino phenyl acrylic acids—provided scalable routes to unnatural amino acids, including chlorophenyl derivatives essential for drugs like tamsulosin [6]. The 2020s consolidated these approaches with genetic code expansion (GCE) technologies, allowing site-specific incorporation of ncAAs (e.g., 4-chloro-D-phenylalanine derivatives) into proteins for biochemical studies [2] [8].
Research on 3-acetamido-3-(4-chlorophenyl)propanoic acid and its analogues spans three interdisciplinary objectives:
Peptidomimetic Design: Exploit the β-substituted backbone to stabilize peptide secondary structures. Unlike canonical α-amino acids, the Cβ chirality and N-acetyl group in this compound resist proteolytic degradation, enabling the synthesis of protease-resistant antimicrobial peptides (AMPs) or cell-penetrating peptides (CPPs) [8]. For example, replacing α-residues with β-substituted ncAAs in enkephalin analogues enhances blood-brain barrier permeability while retaining opioid receptor affinity [8].
Chemical Biology Probes: Utilize the chlorophenyl moiety as a spectroscopic handle (e.g., for NMR or fluorescence quenching) and the acetamido group for bioorthogonal conjugation. Recent GCE methodologies facilitate the incorporation of chlorophenyl-containing ncAAs into membrane proteins, where the aryl chloride’s hydrophobicity anchors transmembrane domains, and its reactivity supports photo-crosslinking studies [2] [8].
Synthetic Methodology Innovation: Develop efficient enantioselective routes. Current priorities include engineering quadruplet-codon ribosomes for quadruple incorporation of β-substituted ncAAs and optimizing "empty" orthogonal tRNA/AARS pairs to surpass amber codon suppression limitations [2].
Table 2: Key Synthetic Methods for Chlorophenylpropanoic Acid Derivatives
Method | Key Features | Representative Application | Reference |
---|---|---|---|
Biocatalytic Hydrogen-Borrowing Cascades | Concurrent ene-reductase/Ald-DH catalysis; no external hydride | Chiral hydrocinnamic acids, acetylated amino acids | Knaus et al. (2015) [6] |
Asymmetric Hydrogenation | Ru-catalyzed; high enantioselectivity | Tamsulosin intermediate; unnatural amino acids | Arava et al. (2013) [6] |
Genetic Code Expansion (GCE) | Amber codon suppression; orthogonal tRNA/AARS | Site-specific incorporation into membrane proteins | PMC (2024) [2] |
Pd-Catalyzed Chemoenzymatic Synthesis | Combines dihydrodiol metabolites with organocatalysts | Phosphine-phosphine oxide catalyst synthesis | Boyd et al. (2012) [6] |
These objectives converge on a unifying goal: leveraging the stereoelectronic uniqueness of 3-acetamido-3-(4-chlorophenyl)propanoic acid to engineer biologically active molecules with tailored stability and function. The chlorophenyl group’s role in modulating lipophilicity (LogP ≈1.47–1.56) and π-stacking complements the acetamido group’s hydrogen-bonding capacity, making this compound a versatile building block for next-generation peptidomimetics [1] [6] [8].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5